molecular formula C15H17ClN2O2 B11769281 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- CAS No. 61194-93-2

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)-

Cat. No.: B11769281
CAS No.: 61194-93-2
M. Wt: 292.76 g/mol
InChI Key: MRXPXTUOOOOHQW-UHFFFAOYSA-N
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Description

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazolone ring substituted with a chlorophenyl group and a piperidinylmethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- typically involves multiple steps, starting with the preparation of the isoxazolone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the piperidinylmethyl group is added through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and photoredox catalysis can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, including controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **5(2H)-Isoxazolone, 3-(4-bromophenyl)-4-(1-piperidinylmethyl)-
  • **5(2H)-Isoxazolone, 3-(4-fluorophenyl)-4-(1-piperidinylmethyl)-
  • **5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)-

Uniqueness

Compared to similar compounds, 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61194-93-2

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H17ClN2O2/c16-12-6-4-11(5-7-12)14-13(15(19)20-17-14)10-18-8-2-1-3-9-18/h4-7,17H,1-3,8-10H2

InChI Key

MRXPXTUOOOOHQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(NOC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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